
6alpha-Hydroxycannabidiol
概要
説明
6alpha-Hydroxycannabidiol is a hydroxy-cannabidiol that is derived from cannabidiol, where the 6-pro-S hydrogen of the cyclohexene ring is replaced by a hydroxy group. It is one of the primary metabolites of cannabidiol produced by human liver microsomes, specifically by the enzymes CYP2C19 and CYP3A .
作用機序
Target of Action
6alpha-Hydroxycannabidiol is a hydroxy-cannabidiol that is one of the main metabolites of cannabidiol by human liver microsomes . It is produced by the enzymes CYP2C19 and CYP3A . These enzymes are part of the cytochrome P450 family, which plays a crucial role in the metabolism of drugs and other xenobiotics .
Mode of Action
It is known that cannabidiol, the parent compound, acts on cannabinoid receptors of the endocannabinoid system, which are found in numerous areas of the body, including the peripheral and central nervous systems .
Biochemical Pathways
This compound is involved in the metabolism of cannabidiol, a process that takes place in the liver . The enzymes CYP2C19 and CYP3A are responsible for this metabolic transformation . The endocannabinoid system, which includes cannabinoid receptors, is involved in many physiological processes, including cognition, pain sensation, appetite, memory, sleep, immune function, and mood .
Pharmacokinetics
The pharmacokinetics of this compound are likely to be similar to those of cannabidiol. After oral administration, cannabidiol appears rapidly in plasma, with a time to maximum plasma concentration of approximately 4-5 hours . The major circulating metabolite is 7-carboxy-CBD, followed by parent CBD, 7-hydroxy-CBD (active metabolite), and 6-hydroxy-CBD (a relatively minor metabolite) . The oral clearance of CBD is high, and the apparent volume of distribution is large .
Result of Action
Cannabidiol has shown promise as an analgesic, anticonvulsant, muscle relaxant, anxiolytic, antipsychotic, and has shown neuroprotective, anti-inflammatory, and antioxidant activity . It is plausible that this compound may have similar effects.
Action Environment
The action of this compound, like other cannabinoids, can be influenced by various environmental factors. These factors can include the presence of other compounds, the pH of the environment, and the temperature
生化学分析
Biochemical Properties
6alpha-Hydroxycannabidiol interacts with various enzymes and proteins in biochemical reactions. It is produced by the enzymes CYP2C19 and CYP3A in human liver microsomes . The nature of these interactions involves the conversion of cannabidiol to this compound, indicating a metabolic role for this compound.
Cellular Effects
It is known that cannabidiol, from which this compound is derived, has various effects on cells, including anti-inflammatory and antioxidant effects
Molecular Mechanism
It is known that it is a metabolite of cannabidiol, which interacts with various biomolecules and can influence gene expression
Temporal Effects in Laboratory Settings
It is known that this compound is a major metabolite of cannabidiol in human plasma . This suggests that it may have a significant presence and potential long-term effects on cellular function in in vitro or in vivo studies.
Dosage Effects in Animal Models
There is currently limited information available on the dosage effects of this compound in animal models. Studies on cannabidiol, from which this compound is derived, have shown that its effects can vary with different dosages .
Metabolic Pathways
This compound is involved in the metabolic pathways of cannabidiol. It is produced by the enzymes CYP2C19 and CYP3A in human liver microsomes . This suggests that it may interact with these enzymes and potentially other cofactors in the metabolic process.
Transport and Distribution
It is known that drugs are generally distributed unevenly due to differences in blood perfusion, tissue binding, regional pH, and permeability of cell membranes
Subcellular Localization
It is known that only unbound drug is available for passive diffusion to extravascular or tissue sites where the pharmacologic effects of the drug occur . Therefore, the unbound this compound concentration in systemic circulation typically determines its concentration at the active site and thus efficacy .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6alpha-Hydroxycannabidiol typically involves the hydroxylation of cannabidiol. This process can be carried out using human liver microsomes or recombinant human cytochrome P450 enzymes. The primary enzymes involved are CYP2C19 and CYP3A, which facilitate the oxidation of cannabidiol to produce this compound .
Industrial Production Methods: Industrial production of this compound is not well-documented, but it likely involves biotransformation processes using microbial or enzymatic systems to achieve the hydroxylation of cannabidiol. These methods would be optimized for large-scale production to ensure high yield and purity.
化学反応の分析
Types of Reactions: 6alpha-Hydroxycannabidiol undergoes various chemical reactions, including:
Oxidation: Further oxidation can occur, leading to the formation of other hydroxylated metabolites.
Reduction: Reduction reactions can potentially convert the hydroxy group back to a hydrogen atom.
Substitution: The hydroxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include cytochrome P450 enzymes and other oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogenating agents can facilitate substitution reactions.
Major Products: The major products formed from these reactions include various hydroxylated and dehydroxylated derivatives of cannabidiol .
科学的研究の応用
Chemistry
- Reference Standard : 6alpha-Hydroxycannabidiol is utilized as a reference standard in analytical chemistry for identifying and quantifying cannabidiol metabolites. It aids in the development of methodologies for cannabinoid analysis in various biological samples.
Biology
- Metabolic Pathway Studies : This compound serves as a critical tool for studying the metabolic pathways of cannabidiol within the human body. Understanding these pathways can provide insights into how cannabinoids exert their effects and how they are processed by the body.
Medicine
- Therapeutic Potential : Ongoing research is investigating the therapeutic effects of this compound, particularly in relation to its parent compound, cannabidiol. Its potential applications include:
- Anti-inflammatory Effects : The compound may inhibit pro-inflammatory cytokines, suggesting a role in treating inflammatory conditions.
- Analgesic Properties : By modulating pain pathways through cannabinoid receptor interactions, it may provide relief from various types of pain.
- Antimicrobial Activity : Preliminary studies indicate that cannabinoids, including this metabolite, might possess antimicrobial properties against certain pathogens.
Industry
- Pharmaceutical Development : The compound is being explored for its utility in developing cannabinoid-based pharmaceuticals and nutraceuticals. Its unique properties may contribute to innovative therapeutic formulations.
Case Studies
-
Pharmacokinetics Study :
A study involving healthy volunteers examined the pharmacokinetics of cannabidiol and its metabolites, including this compound. The results indicated significant differences in maximum plasma concentrations and areas under the curve between different formulations (e.g., cannabis decoction vs. oil) . -
Therapeutic Applications :
Research has shown that cannabidiol and its metabolites can exhibit neuroprotective effects, which are being explored for conditions such as epilepsy and anxiety disorders . In a cohort study involving patients with intractable epilepsy, various CBD formulations were administered, demonstrating that metabolites like this compound could play a role in therapeutic efficacy . -
Analytical Method Development :
A method was developed to quantify cannabinoid metabolites using ultra-high performance liquid chromatography coupled with mass spectrometry. This method validated the presence of this compound alongside other metabolites, showcasing its relevance in clinical research .
類似化合物との比較
Cannabidiol (CBD): The parent compound of 6alpha-Hydroxycannabidiol, known for its wide range of therapeutic effects.
6beta-Hydroxycannabidiol: Another hydroxylated metabolite of cannabidiol, differing in the position of the hydroxy group.
7-Hydroxycannabidiol: A metabolite with a hydroxy group at the seventh position.
Uniqueness: this compound is unique due to its specific hydroxylation at the 6-alpha position, which may confer distinct biological activities and metabolic pathways compared to other hydroxylated metabolites .
生物活性
6alpha-Hydroxycannabidiol (6α-OH-CBD) is a metabolite of cannabidiol (CBD), a non-psychoactive compound derived from the cannabis plant. Understanding the biological activity of 6α-OH-CBD is essential for its potential therapeutic applications, particularly in the context of its pharmacokinetics, metabolic pathways, and biological effects.
Pharmacokinetics and Metabolism
6α-OH-CBD is primarily formed through the metabolism of CBD via cytochrome P450 enzymes. Studies indicate that cannabinoids, including CBD and its metabolites, exhibit significant variability in their pharmacokinetic profiles depending on factors such as dosage and concomitant food intake. For instance, a study reported that the mean elimination half-life of CBD ranged from 56 to 61 hours after repeated dosing, with 6α-OH-CBD and other metabolites showing increased concentrations when administered with food .
Table 1: Pharmacokinetic Parameters of 6α-OH-CBD
Parameter | Value |
---|---|
Elimination Half-Life | 56 - 61 hours |
Bioavailability | Variable (food effect) |
Recovery in Urine | 8% |
Recovery in Feces | 84% |
Biological Activity
The biological activity of 6α-OH-CBD has been investigated in various studies, focusing on its interaction with cannabinoid receptors and its potential therapeutic effects.
1. Cannabinoid Receptor Interaction
Research suggests that 6α-OH-CBD exhibits affinity for cannabinoid receptors CB1 and CB2, though its potency is generally lower than that of CBD itself. This interaction may contribute to its anti-inflammatory and analgesic properties .
2. Inhibition of Enzymes
In vitro studies have demonstrated that 6α-OH-CBD can inhibit certain cytochrome P450 enzymes involved in drug metabolism. This inhibition may lead to significant drug-drug interactions, particularly with medications metabolized by these enzymes .
Table 2: Inhibition Potency of Cannabinoids
Compound | IC50 (μM) for CYP2A6 | IC50 (μM) for CYP2B6 |
---|---|---|
CBD | 0.27 | 0.26 |
7-OH-CBD | 0.45 | 1.20 |
6α-OH-CBD | Not specified | Not specified |
Case Studies
Several clinical trials have explored the safety and efficacy of CBD and its metabolites, including 6α-OH-CBD, particularly in the treatment of epilepsy and other neurological disorders.
Case Study: Epidiolex Trials
In clinical trials involving Epidiolex (a CBD formulation), patients exhibited varying levels of metabolites including 6α-OH-CBD. These studies highlighted the safety profile of CBD and its metabolites, with most adverse events being mild to moderate. Notably, the presence of metabolites like 6α-OH-CBD was consistently detected in patient samples, suggesting their relevance in therapeutic contexts .
Potential Therapeutic Applications
The biological activities attributed to 6α-OH-CBD suggest several potential therapeutic applications:
- Anti-inflammatory Effects : Due to its interaction with cannabinoid receptors and inhibition of pro-inflammatory cytokines.
- Analgesic Properties : Modulating pain pathways through receptor interaction.
- Antimicrobial Activity : Preliminary studies indicate that cannabinoids may possess antimicrobial properties against certain pathogens .
特性
IUPAC Name |
2-[(1R,4S,6R)-4-hydroxy-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-5-pentylbenzene-1,3-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O3/c1-5-6-7-8-15-10-19(23)21(20(24)11-15)17-9-14(4)18(22)12-16(17)13(2)3/h9-11,16-18,22-24H,2,5-8,12H2,1,3-4H3/t16-,17+,18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYLPAYRRVSQJRR-KSZLIROESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC(=C(C(=C1)O)C2C=C(C(CC2C(=C)C)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC1=CC(=C(C(=C1)O)[C@@H]2C=C([C@H](C[C@H]2C(=C)C)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58940-28-6 | |
Record name | 6alpha-Hydroxycannabidiol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058940286 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6ALPHA-HYDROXYCANNABIDIOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4JT5NXL2YQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。